2-(4-乙氧基苯基)-N-(4-(2-氧代哌啶-1-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of apixaban involves a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and a neutral heterocycle at the terminal P4 ring .Chemical Reactions Analysis
The synthesis of apixaban involved the cyclization of the carboxamido linker and the replacement of the terminal P4 ring with a neutral heterocycle .科学研究应用
1. 人和大鼠肝微粒体的代谢
对与 2-(4-乙氧基苯基)-N-(4-(2-氧代哌啶-1-基)苯基)乙酰胺 结构相似的氯乙酰胺除草剂代谢的研究提供了对其代谢途径的见解。Coleman 等人的研究。(2000) 揭示了乙草胺、异丙甲草胺、丁草胺和异丁草胺等化合物在大鼠和人肝微粒体中代谢为各种中间体,如 CDEPA 和 CMEPA。这些中间体对于理解类似化合物的代谢命运至关重要 (Coleman、Linderman、Hodgson 和 Rose,2000)。
2. 蛋白酪氨酸磷酸酶的抑制活性
2-(4-乙氧基苯基)-N-(4-(2-氧代哌啶-1-基)苯基)乙酰胺的衍生物,例如 2-(4-甲氧基苯基)乙基乙酰胺,已合成并评估了它们对蛋白酪氨酸磷酸酶 1B (PTP1B) 的抑制活性。这些化合物在抗糖尿病药物的开发中显示出潜力。Saxena 等人的研究。(2009) 发现这些衍生物表现出显着的 PTP1B 抑制活性,这与其在体内的抗糖尿病活性密切相关 (Saxena、Pandey、Gupta、Singh 和 Srivastava,2009)。
3. 在抗疟疾药物的天然合成中的应用
Magadum 和 Yadav (2018) 的研究重点是 2-氨基苯酚到 N-(2-羟基苯基)乙酰胺的化学选择性单乙酰化,这是抗疟疾药物天然合成的中间体。这项研究突出了类似乙酰胺衍生物在抗疟疾药物开发中的潜在应用 (Magadum 和 Yadav,2018)。
4. 结构研究中的共晶形成
Karmakar、Kalita 和 Baruah (2009) 研究了涉及具有酰胺键的喹啉衍生物的共晶和盐的形成,类似于 2-(4-乙氧基苯基)-N-(4-(2-氧代哌啶-1-基)苯基)乙酰胺。这些结构研究有助于理解此类化合物的分子相互作用和性质 (Karmakar、Kalita 和 Baruah,2009)。
作用机制
Target of Action
A structurally similar compound, apixaban, is known to inhibitblood coagulation factor Xa
Mode of Action
The structurally similar compound, apixaban, works by binding to factor xa, inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the blood coagulation pathway .
Biochemical Pathways
If we consider the structurally similar compound, apixaban, it affects theblood coagulation pathway by inhibiting factor Xa . This prevents the formation of thrombin and fibrin, key components of blood clots .
Pharmacokinetics
The structurally similar compound, apixaban, is known to have good oral bioavailability
Result of Action
If it acts similarly to apixaban, it would prevent the formation of blood clots by inhibiting the activity of factor xa . This would result in an anticoagulant effect, reducing the risk of thrombotic events .
未来方向
属性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-12-6-16(7-13-19)15-20(24)22-17-8-10-18(11-9-17)23-14-4-3-5-21(23)25/h6-13H,2-5,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWIFKOKTJDTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。